1-(3,3-Difluoropropoxy)-3-ethynylbenzene
Description
1-(3,3-Difluoropropoxy)-3-ethynylbenzene is a fluorinated aromatic compound characterized by a 3,3-difluoropropoxy group and an ethynyl substituent on the benzene ring. The ethynyl group confers reactivity in cross-coupling and cycloaddition reactions, while the difluorinated alkoxy chain enhances lipophilicity and metabolic stability. This compound is of interest in pharmaceutical and materials chemistry due to its unique electronic and steric properties .
Properties
Molecular Formula |
C11H10F2O |
|---|---|
Molecular Weight |
196.19 g/mol |
IUPAC Name |
1-(3,3-difluoropropoxy)-3-ethynylbenzene |
InChI |
InChI=1S/C11H10F2O/c1-2-9-4-3-5-10(8-9)14-7-6-11(12)13/h1,3-5,8,11H,6-7H2 |
InChI Key |
CSEIWZRBXZWVGR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)OCCC(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural and electronic differences between 1-(3,3-Difluoropropoxy)-3-ethynylbenzene and related compounds:
Key Observations :
- Fluorination Impact : The difluoropropoxy group in the target compound provides greater steric bulk and stronger electron-withdrawing effects compared to the shorter difluoromethoxy group in . This enhances resistance to oxidation and metabolic degradation.
- Substituent Bulk : The benzyloxy derivative exhibits lower solubility in polar solvents due to its bulky aromatic substituent, whereas the difluoropropoxy group balances lipophilicity and solubility.
- Reactivity : Compounds with multiple alkynes (e.g., 1-(1,3-Butadiyn-1-yl)-3-ethynylbenzene ) are prone to cycloaddition or polymerization, whereas the target compound’s single ethynyl group allows controlled reactivity in coupling reactions.
Reactivity in Catalytic Hydrogenation
Evidence from catalytic hydrogenation studies (e.g., 1-nitro-4-ethynylbenzene in ) suggests that fluorinated ethynylbenzenes exhibit distinct behavior:
- Selectivity: Fluorinated alkoxy groups (e.g., difluoropropoxy) may direct hydrogenation to specific positions due to electronic effects. For example, the electron-withdrawing nature of fluorine could stabilize transition states, altering regioselectivity compared to non-fluorinated analogs.
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